3-Chloro-1-(isoxazol-5-yl)propan-1-one
Description
3-Chloro-1-(isoxazol-5-yl)propan-1-one is a heterocyclic ketone featuring an isoxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) substituted at the 5-position, with a propan-1-one moiety bearing a chlorine atom at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive ketone group and halogenated structure, which may serve as intermediates in the development of bioactive molecules.
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
3-chloro-1-(1,2-oxazol-5-yl)propan-1-one |
InChI |
InChI=1S/C6H6ClNO2/c7-3-1-5(9)6-2-4-8-10-6/h2,4H,1,3H2 |
InChI Key |
XTMFISXDSXYCFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)C(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-Chloro-1-(isoxazol-5-yl)propan-1-one with structurally or functionally related compounds, focusing on heterocyclic systems, substituents, and applications.
Structural Analogues: Isoxazole vs. Isothiazolinone Derivatives
A key structural distinction lies in the heterocyclic core:
- This compound : Contains an isoxazole ring (O, N heteroatoms) with a chloro-ketone side chain.
- 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4): Features an isothiazolinone ring (S, N heteroatoms) with chlorine and methyl substituents .
Key Differences :
Functional Analogues: Halogenated Ketones
- Neroli Ketone (CAS 31375-17-4): A cyclohexenyl-propanone derivative with a terpene backbone. While structurally distinct, it shares a propan-1-one group but lacks halogenation, resulting in applications in fragrances rather than reactive synthesis .
- This compound: The chlorine atom enhances electrophilicity, making it more reactive in cross-coupling or substitution reactions compared to non-halogenated ketones.
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